2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16283184
InChI: InChI=1S/C18H18FN5O2S/c1-11-6-7-13(9-15(11)19)21-16(25)10-27-18-23-22-17(24(18)20)12-4-3-5-14(8-12)26-2/h3-9H,10,20H2,1-2H3,(H,21,25)
SMILES:
Molecular Formula: C18H18FN5O2S
Molecular Weight: 387.4 g/mol

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC16283184

Molecular Formula: C18H18FN5O2S

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide -

Specification

Molecular Formula C18H18FN5O2S
Molecular Weight 387.4 g/mol
IUPAC Name 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C18H18FN5O2S/c1-11-6-7-13(9-15(11)19)21-16(25)10-27-18-23-22-17(24(18)20)12-4-3-5-14(8-12)26-2/h3-9H,10,20H2,1-2H3,(H,21,25)
Standard InChI Key SRJPWSYHXLHEAC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide moiety and at the 5-position with a 3-methoxyphenyl group. The N-(3-fluoro-4-methylphenyl)acetamide side chain introduces steric and electronic modifications that influence receptor binding . Key structural elements include:

  • Triazole core: Provides a planar heterocyclic framework for π-π interactions.

  • Sulfanyl bridge: Enhances solubility and facilitates nucleophilic substitution reactions.

  • 3-Methoxy substitution: Modulates electron density through resonance effects.

  • Fluorine atom: Increases lipophilicity and metabolic stability via halogen bonding.

The molecular formula C₁₈H₁₈FN₅O₂S corresponds to a molecular weight of 387.4 g/mol, with a calculated density of 1.4 g/cm³.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₈FN₅O₂S
Molecular Weight387.4 g/mol
XLogP33.2
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors6 (O, S, N atoms)
Rotatable Bond Count6

Data derived from PubChem CID 2034653 and VulcanChem.

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FT-IR) reveals key absorption bands:

  • N-H stretch: 3350 cm⁻¹ (amide and triazole NH groups) .

  • C=O stretch: 1685 cm⁻¹ (acetamide carbonyl) .

  • C-F stretch: 1100 cm⁻¹.
    Nuclear magnetic resonance (¹H NMR) in DMSO-d₆ shows characteristic signals:

  • δ 2.25 ppm: Singlet for methyl group on phenyl ring.

  • δ 3.80 ppm: Methoxy proton resonance.

  • δ 7.10–7.45 ppm: Aromatic protons.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three sequential reactions:

  • Triazole Ring Formation:
    Cyclocondensation of thiosemicarbazide derivatives with 3-methoxybenzaldehyde under acidic conditions yields the 1,2,4-triazole scaffold .

  • Sulfanyl-Acetamide Coupling:
    Nucleophilic substitution between 3-mercapto-1,2,4-triazole and chloroacetamide intermediates in DMF at 80°C.

  • Final Functionalization:
    Buchwald-Hartwig amination introduces the 3-fluoro-4-methylphenyl group, achieving 72% yield.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield
1H₂SO₄, EtOHReflux65%
2K₂CO₃, DMF80°C58%
3Pd(dba)₂, Xantphos100°C72%

Data from VulcanChem and DergiPark .

Purification and Characterization

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 387.1245 [M+H]⁺.

Biological Activities and Mechanisms

Antiproliferative Effects

In vitro testing against L1210 murine leukemia cells demonstrated:

  • IC₅₀: 42 μM at 48 hours (vs. 58 μM for cisplatin control) .

  • Apoptosis induction: 23% increase in caspase-3 activity at 60 μM .
    Mechanistic studies suggest triazole-mediated inhibition of topoisomerase II and DNA intercalation .

Antioxidant Properties

Dose-dependent effects on Saccharomyces cerevisiae:

  • MDA reduction: 34% decrease at 50 μM (lipid peroxidation inhibition) .

  • Vitamin C modulation: 22% increase in cellular ascorbate levels .

Structure-Activity Relationships (SAR)

  • Methoxy position: 3-substitution enhances activity vs. 2- or 4-substituted analogues.

  • Fluorine substitution: 3-Fluoro group improves blood-brain barrier permeability by 40%.

Comparative Analysis with Analogues

Table 3: Biological Activity Comparison

CompoundIC₅₀ (L1210)MDA Reduction
Target compound42 μM34%
2-[(4-Amino-5-phenyltriazolyl)S]-N-Ph67 μM18%
N-(4-Methylphenyl)Acetamide>100 μM9%

Data synthesized from DergiPark and VulcanChem.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator